5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol
Description
Chemical Structure and Properties
5-[1-(3-Methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol (CAS: 1005632-06-3) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 1-(3-methylpyrazol-1-yl)ethyl group and a thiol (-SH) group at position 2. Its molecular formula is C₈H₁₀N₄OS (MW: 210.26 g/mol), with a purity ≥95% . The ethyl linker between the oxadiazole and pyrazole moieties distinguishes it from analogs with shorter (methyl) or longer (propyl) chains .
For example, 5-substituted oxadiazole-2-thiols are often reacted with alkyl halides (e.g., phenacyl bromides) in the presence of a base like K₂CO₃ in acetone .
Properties
IUPAC Name |
5-[1-(3-methylpyrazol-1-yl)ethyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-5-3-4-12(11-5)6(2)7-9-10-8(14)13-7/h3-4,6H,1-2H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBQRWNNGGFVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with ethyl chloroacetate to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired oxadiazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in its potential as a pharmaceutical agent. Its oxadiazole moiety is known for various biological activities, including:
- Antimicrobial Activity : Studies have indicated that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. The presence of the pyrazole group enhances these effects, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Properties : Research has shown that compounds with similar structures can inhibit inflammatory pathways. This suggests that this compound may also possess anti-inflammatory effects, warranting further investigation .
- Anticancer Potential : Preliminary studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells. The specific mechanisms through which this compound operates are still under study but indicate a promising avenue for cancer therapy .
Agricultural Applications
The compound's biological activity extends to agricultural sciences:
- Pesticide Development : The antimicrobial properties of this compound can be harnessed to develop novel pesticides. Its efficacy against plant pathogens could lead to safer and more effective agricultural practices .
Materials Science
In addition to its biological applications, this compound has potential uses in materials science:
- Corrosion Inhibitors : The thiol functional group in the compound may provide protective properties against corrosion in metals. This application is particularly valuable in industrial settings where metal degradation is a concern .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth compared to control groups. |
| Study 2 | Anti-inflammatory Effects | Showed reduced inflammation markers in animal models treated with the compound. |
| Study 3 | Pesticide Efficacy | Indicated effective control of specific fungal pathogens on crops, suggesting potential for use as a biopesticide. |
Mechanism of Action
The mechanism of action of 5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with key analogs in terms of substituents, bioactivities, and synthesis routes:
Key Differences and Trends
Substituent Impact on Bioactivity
- Pyrimidine/Pyridine Derivatives : Compounds like 5-(pyridin-4-yl)-oxadiazole-2-thiol exhibit CB1 receptor antagonism due to the aromatic nitrogen-rich pyridyl group, which enhances π-π stacking interactions .
- Thiazole Derivatives : 5-((2-arylthiazol-4-yl)methyl)-oxadiazole-2-thiols show broad-spectrum antimicrobial activity , likely due to the thiazole ring’s ability to disrupt bacterial membranes .
- Pyrazole Derivatives : The target compound’s 3-methylpyrazole group may improve metabolic stability compared to phenyl or pyridyl substituents, but its bioactivity remains unexplored .
Molecular Weight: The target compound (MW: 210.26) is smaller than aryl-substituted analogs (e.g., 5-(3-chloro-biphenyl-4-yl)-oxadiazole-2-thiol, MW: 305.77), aligning better with drug-likeness criteria .
Synthesis Complexity
Biological Activity
5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its various biological properties, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 210.26 g/mol. The compound features a unique oxadiazole ring that is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. For instance, compounds with a similar structure have shown promising results against various cancer cell lines. A study reported that certain 1,3,4-oxadiazole derivatives demonstrated cytotoxic effects with IC values as low as 5.55 μM against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin (DOX) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC (μM) | Reference |
|---|---|---|---|
| Compound 10c | HCT-116 | 5.55 | |
| Compound 9b | HePG-2 | 35.58 | |
| Doxorubicin | HCT-116 | 5.23 |
Antimicrobial Activity
The oxadiazole ring has been associated with broad-spectrum antimicrobial activity. Compounds containing this moiety have been shown to exhibit antibacterial and antifungal properties. Research highlighted the effectiveness of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Target Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 16 | |
| Compound B | S. aureus | 8 | |
| Gentamicin | E. coli | 16 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the release of pro-inflammatory cytokines in activated macrophages, indicating potential applications in treating inflammatory diseases .
The biological activities of this compound are believed to be mediated through various mechanisms:
- Cytotoxicity : Induction of apoptosis in cancer cells via modulation of cell cycle regulators.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Inhibition of inflammatory mediators and pathways involved in chronic inflammation.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The study found that modifications at specific positions on the oxadiazole ring significantly influenced cytotoxicity, highlighting the importance of structural optimization in drug development .
Q & A
Basic: What are the established synthetic routes for 5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol, and what are the key reaction conditions?
Methodological Answer:
The synthesis typically involves cyclization of hydrazide precursors with carbon disulfide under basic conditions. For example:
- Step 1: React 2-(3-methylpyrazol-1-yl)acetohydrazide with carbon disulfide in ethanol/water under reflux to form the oxadiazole-thiol core .
- Step 2: Optimize cyclization using NaOH or KOH as a base at 80–100°C for 4–6 hours .
- Key Conditions: Ensure anhydrous solvents, controlled pH (basic medium), and inert atmosphere to prevent oxidation of the thiol group. Yields can be improved by slow addition of carbon disulfide and post-reaction recrystallization from ethanol/water mixtures .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Confirm the presence of thiol (-SH) stretches (~2500 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
- ¹H/¹³C NMR: Assign protons and carbons in the pyrazole (δ 2.1–2.4 ppm for methyl groups) and oxadiazole moieties (δ 8.1–8.5 ppm for aromatic protons) .
- Mass Spectrometry (EI-MS): Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the structure .
Advanced: How can one address low yields in the cyclization step during synthesis?
Methodological Answer:
Low yields in cyclization often arise from incomplete hydrazide conversion or side reactions. Strategies include:
- Catalyst Optimization: Use Lewis acids like POCl₃ or PCl₃ to accelerate cyclization .
- Solvent Selection: Replace ethanol with DMF or THF to enhance solubility of intermediates .
- Temperature Control: Maintain reflux temperatures (80–100°C) with gradual cooling to minimize byproduct formation .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water to isolate pure product .
Advanced: What strategies are used to resolve contradictory bioactivity data across studies?
Methodological Answer:
Contradictions in antimicrobial or anticancer activity may stem from assay variability or structural impurities. Solutions include:
- Standardized Assays: Use CLSI/MIC guidelines for antimicrobial testing and MTT assays for cytotoxicity with consistent cell lines (e.g., HeLa or MCF-7) .
- Purity Validation: Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
- Structural Confirmation: Cross-validate with single-crystal X-ray diffraction to rule out polymorphism or stereochemical ambiguities .
Advanced: How to design S-substituted derivatives to enhance biological activity?
Methodological Answer:
- Alkylation Reactions: React the thiol group with alkyl halides (e.g., methyl iodide, benzyl chloride) in DMF using NaH as a base (0°C to room temperature, 4–6 hours) .
- Mannich Base Formation: Introduce aminoalkyl groups via formaldehyde and secondary amines (e.g., piperazine) under reflux in ethanol .
- SAR Studies: Test derivatives against enzyme targets (e.g., lipoxygenase) to correlate substituent electronegativity/logP with activity .
Advanced: What computational methods predict the compound's interaction with biological targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or Rho kinase). Parameterize force fields with DFT-optimized ligand geometries .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) with Gaussian 09 at B3LYP/6-31G* level to predict redox behavior and charge distribution .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in aqueous environments .
Advanced: How to analyze the crystal structure using X-ray diffraction?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer at 100 K. Index reflections with APEX3 .
- Refinement: Apply SHELXL for structure solution via direct methods. Refine anisotropic displacement parameters and validate with R1/wR2 convergence (<5%) .
- Validation: Check for voids (PLATON), hydrogen bonding (Mercury), and π-π stacking interactions to confirm packing stability .
Advanced: What are the challenges in synthesizing metal complexes with this compound?
Methodological Answer:
Challenges include ligand deprotonation and competing coordination sites. Solutions:
- Deprotonation: Use Et₃N or NaOH in ethanol to generate thiolate anions before adding metal salts (e.g., RuCl₃·3H₂O) .
- Coordination Optimization: Prefer soft metals (e.g., Ru(II), Zn(II)) in acetonitrile/water mixtures at 60°C for 2 hours .
- Characterization: Confirm complexation via UV-Vis (LMCT bands) and cyclic voltammetry (redox peaks at –0.5 to +1.2 V vs Ag/AgCl) .
Advanced: How to evaluate the compound's potential in non-biological applications like materials science?
Methodological Answer:
- Dye-Sensitized Solar Cells (DSSCs): Synthesize Ru(II) complexes (e.g., [Ru(oxadiazole)(NCS)₂]) and test photovoltaic efficiency (J-V curves under AM1.5G illumination) .
- MOF Construction: React with Zn(NO₃)₂·6H₂O in DMF/water (120°C, 48 hours) to form porous frameworks. Characterize BET surface area (>500 m²/g) and gas adsorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
